molecular formula C18H15FN4O2S B2713525 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203338-28-6

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2713525
CAS RN: 1203338-28-6
M. Wt: 370.4
InChI Key: BFPJSKBDCLKILV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorobenzo[d]thiazol-2-yl group could potentially make the compound aromatic, giving it special stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorobenzo[d]thiazol-2-yl group could potentially make the compound more lipophilic, affecting its solubility and distribution in the body .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor and cytotoxic agents. While specific studies on this compound are lacking, its thiazole ring could contribute to such activities . Further investigations are necessary to validate its potential in cancer therapy.

Other Applications

Thiazoles are parent structures for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. While not directly related to this specific compound, understanding its role in these broader applications is essential.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. Without more information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and biological activity. This could potentially lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c1-9-7-15(20-17(24)12-8-10(2)25-11(12)3)23(22-9)18-21-16-13(19)5-4-6-14(16)26-18/h4-8H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJSKBDCLKILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=NN2C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide

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